N'~5~-[(4-HYDROXYPHENYL)METHYLENE]-3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE
Description
N’~5~-[(4-HYDROXYPHENYL)METHYLENE]-3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Properties
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c1-8-11(20-13(19)16(8)2)12(18)15-14-7-9-3-5-10(17)6-4-9/h3-7,17H,1-2H3,(H,15,18)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFNCXASRHCESJ-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C)C(=O)NN=CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=S)N1C)C(=O)N/N=C/C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’~5~-[(4-HYDROXYPHENYL)METHYLENE]-3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 4-hydroxybenzaldehyde with 3,4-dimethylthiazole-2-thione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N’~5~-[(4-HYDROXYPHENYL)METHYLENE]-3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The hydroxyl group on the phenyl ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of various substituted derivatives.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations.
Scientific Research Applications
N’~5~-[(4-HYDROXYPHENYL)METHYLENE]-3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating infections and other diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’~5~-[(4-HYDROXYPHENYL)METHYLENE]-3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound is known to inhibit the growth of microorganisms by interfering with their metabolic processes. It may also interact with enzymes and proteins involved in cellular functions, leading to the disruption of essential biological pathways.
Comparison with Similar Compounds
N’~5~-[(4-HYDROXYPHENYL)METHYLENE]-3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE can be compared with other thiazole derivatives, such as:
Thiazolidinones: These compounds also contain a thiazole ring and exhibit similar biological activities, but differ in their chemical structure and specific properties.
Quinazolinones: Another class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties.
Indole derivatives:
The uniqueness of N’~5~-[(4-HYDROXYPHENYL)METHYLENE]-3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE lies in its specific combination of functional groups and the resulting chemical and biological properties, which make it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
